molecular formula C14H15N3O B3279374 3-(3-Amino-4-methylphenyl)-1-phenylurea CAS No. 691897-50-4

3-(3-Amino-4-methylphenyl)-1-phenylurea

Cat. No.: B3279374
CAS No.: 691897-50-4
M. Wt: 241.29 g/mol
InChI Key: LUIRBDMOQGRIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Amino-4-methylphenyl)-1-phenylurea ( 691897-50-4) is a phenylurea-based chemical compound offered for research and development purposes. This product is provided with a defined molecular weight of 241.29 g/mol and a molecular formula of C 14 H 15 N 3 O . Phenylurea derivatives represent a significant class of organic compounds in scientific research . Urea-based compounds, in particular, are frequently explored in medicinal chemistry for their potential biological activities . Recent scientific literature highlights that structurally related urea compounds have been investigated as novel cytotoxic agents in oncology research, with some analogs demonstrating potential in studies targeting triple-negative breast cancer (TNBC) and showing the ability to cross the blood-brain barrier in preclinical models . Furthermore, other phenylurea-substituted molecular frameworks are being studied for their anti-malarial properties against Plasmodium falciparum , indicating the broader utility of this chemotype in infectious disease research . The specific amino and methyl substituents on the phenyl ring of this compound may offer unique steric and electronic properties for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIRBDMOQGRIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 3 Amino 4 Methylphenyl 1 Phenylurea and Analogues

Classical Isocyanate-Amine Coupling Approaches

The most traditional and widely employed method for synthesizing urea (B33335) derivatives involves the reaction of an isocyanate with an amine. nih.gov This approach is favored for its efficiency and directness in forming the characteristic urea linkage.

The fundamental reaction for forming a phenylurea is the nucleophilic addition of an amine to an isocyanate. researchgate.net In the context of synthesizing 3-(3-Amino-4-methylphenyl)-1-phenylurea, this would involve the reaction of phenyl isocyanate with 3,4-diaminotoluene. The amino group at the 3-position is sterically less hindered and electronically distinct, which can influence regioselectivity in the addition reaction.

The required isocyanate precursors are typically generated by reacting a primary amine with phosgene (B1210022) or a safer phosgene equivalent, such as triphosgene (B27547). nih.govnih.govasianpubs.org For instance, various aryl isocyanates can be prepared from the corresponding anilines and triphosgene in a solvent like dichloromethane (B109758). asianpubs.org The resulting isocyanate is then reacted with a second amine nucleophile to yield the unsymmetrical urea. nih.gov This two-step, one-pot procedure is a common strategy; for example, an amine can be carbonylated with triphosgene to generate an aryl isocyanate in situ, which is then immediately treated with another amine to produce the final urea product in good yield. mdpi.com

The success of the isocyanate-amine coupling reaction is highly dependent on carefully controlled reaction parameters. The choice of solvent, reaction temperature, and the ratio of reactants are critical for maximizing yield and purity.

Solvent Effects: The reaction is often performed in inert organic solvents. Common choices include acetone, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). asianpubs.orgresearchgate.net The polarity of the solvent can influence the reaction rate, with more ionizing solvents generally favoring the process. researchgate.net However, investigations into isocyanate reactions have also noted that specific solvation can sometimes inhibit the reaction. researchgate.net In some protocols, particularly for environmentally benign syntheses, water has been successfully used as the solvent. nih.govrsc.org

Temperature Control: Isocyanate-amine reactions are often exothermic and can proceed readily at room temperature. asianpubs.orgnih.gov However, temperature control is crucial. Reactions may be initiated at cooler temperatures (e.g., 15-20 °C) during the addition of reagents like triphosgene, before being maintained at room temperature or brought to reflux to ensure completion. asianpubs.org In some industrial processes for producing herbicidal phenylureas, temperatures can range from 130 to 250°C. google.com Optimization studies for specific reactions, such as those involving microwave irradiation, have tested temperatures from 50°C to 90°C to find the ideal balance between reaction rate and product purity. beilstein-journals.org

Stoichiometric Ratios: Theoretically, the reaction proceeds with a 1:1 molar ratio of isocyanate to amine. In practice, a slight excess of one reagent may be used to drive the reaction to completion. researchgate.net For example, a 5% excess of isocyanate can be used to compensate for any loss due to reaction with ambient moisture. researchgate.net When generating the isocyanate in situ, the stoichiometry of the activating agent (e.g., triphosgene) and base is also critical. mdpi.com

Table 1: Optimized Parameters for Phenylurea Synthesis via Isocyanate-Amine Coupling
ParameterCondition/ReagentTypical Application/ObservationSource
SolventDichloromethane (DCM)Used for in situ isocyanate generation with triphosgene. asianpubs.org
AcetoneUsed for the coupling of the isocyanate and amine. asianpubs.org
DMF / DMSOCommonly employed solvents for polyurethane synthesis. researchgate.net
WaterUsed in green, catalyst-free protocols with potassium isocyanate. nih.govrsc.org
TemperatureRoom TemperatureSufficient for many direct amine-isocyanate coupling reactions. asianpubs.orgnih.gov
RefluxUsed to ensure reaction completion, especially after in situ isocyanate formation. asianpubs.org
130-250°CApplied in some industrial syntheses of substituted phenylureas. google.com
Stoichiometry~1:1 (Amine:Isocyanate)Standard molar ratio for the main coupling reaction. asianpubs.org
Slight excess of IsocyanateCompensates for potential loss due to reaction with moisture. researchgate.net

Alternative Synthetic Routes for Urea Scaffold Construction

Concerns over the toxicity of phosgene and isocyanates have driven the development of alternative synthetic routes that offer improved safety and environmental profiles. nih.gov

Carbodiimides are well-known coupling agents in organic synthesis, particularly for amide bond formation. wikipedia.org They can also be utilized in the synthesis of ureas. One route involves the dehydrosulfurization of a 1,3-disubstituted thiourea (B124793) to form a carbodiimide (B86325) intermediate. organic-chemistry.org For example, reacting a thiourea with iodine and triethylamine (B128534) in DMF can effectively produce a carbodiimide. nih.gov This intermediate can then react with an amine to form a guanidine, a close analogue of urea, demonstrating the reactivity of the carbodiimide scaffold. nih.gov While less direct than the isocyanate pathway for simple ureas, this method provides a valuable alternative, especially in the context of multifunctional molecules. nih.gov

A significant advancement in phosgene- and metal-free urea synthesis is the use of 3-substituted 1,4,2-dioxazol-5-ones as isocyanate surrogates. tandfonline.comtandfonline.com These heterocyclic compounds are stable and can be easily prepared. tandfonline.com Upon mild heating in the presence of a non-toxic base, they undergo decarboxylation to generate an active isocyanate intermediate in situ. tandfonline.comtandfonline.comuva.nl This intermediate promptly reacts with a wide range of amines to form unsymmetrical phenylureas in moderate to excellent yields, often without significant symmetrical byproduct formation. tandfonline.comtandfonline.com

This method is considered environmentally benign, utilizing green solvents like methanol (B129727) and recyclable bases such as sodium acetate (B1210297) (NaOAc). tandfonline.comtandfonline.com Optimization studies have shown that the reaction proceeds efficiently using equimolar amounts of the dioxazolone, amine, and base at around 60°C. tandfonline.com The resulting phenylurea products often precipitate from the reaction mixture, allowing for simple isolation by filtration without the need for chromatographic purification. tandfonline.comtandfonline.com This strategy has been successfully applied to the gram-scale synthesis of complex molecules, including the anticancer drug sorafenib. tandfonline.comtandfonline.com

Table 2: Optimized Conditions for Unsymmetrical Phenylurea Synthesis Using Dioxazolones
ParameterCondition/ReagentYield/ObservationSource
SolventMethanol (MeOH)Chosen as a suitable green solvent for the reaction. researchgate.net
AcetonitrilePreviously disclosed as an effective solvent. researchgate.net
DMSOPreviously disclosed as an effective solvent. researchgate.net
BaseSodium Acetate (NaOAc)Selected as an effective, mild, and non-toxic base. Nearly quantitative production. tandfonline.comresearchgate.net
Potassium Carbonate (K₂CO₃)Provided nearly quantitative production. researchgate.net
Cesium Carbonate (Cs₂CO₃)Provided nearly quantitative production. researchgate.net
Temperature60°COptimal temperature for rapid (2h) and effective urea formation. tandfonline.com
Room TemperatureReaction proceeds gradually but requires a much longer time. researchgate.net
Stoichiometry1:1:1 (Dioxazolone:Amine:Base)Stoichiometric amounts are required for the most effective and rapid formation. tandfonline.comresearchgate.net

The development of catalyst-free and green synthetic methods is a primary goal in modern chemistry. For N-substituted ureas, a remarkably simple, mild, and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water. nih.govrsc.orgresearchgate.net This protocol completely avoids the use of organic solvents, catalysts, and hazardous reagents like phosgene. nih.govrsc.org A wide variety of N-substituted ureas can be synthesized in good to excellent yields, and the products are often isolated with high purity by simple filtration or extraction, bypassing the need for silica (B1680970) gel chromatography. nih.govresearchgate.net The methodology has proven suitable for gram-scale synthesis, highlighting its industrial applicability. nih.gov

Other environmentally considerate approaches include the aforementioned use of dioxazolones as isocyanate surrogates, which is both phosgene- and metal-free. tandfonline.com Additionally, methods involving the in situ generation of isocyanates through reactions like the Hofmann rearrangement of primary amides offer a direct and convenient route to N-substituted ureas without the direct handling of toxic isocyanates. organic-chemistry.org

Derivatization Techniques for Aromatic Amine and Phenyl Moieties within the Phenylurea Framework

The derivatization of the this compound scaffold is primarily focused on the reactive primary amino group and the two aromatic rings. These modifications allow for the systematic exploration of the chemical space around the core structure, leading to the discovery of analogues with enhanced biological activity or improved physicochemical properties.

Functionalization of the Amino Group

The primary amino group on the methylphenyl ring of this compound is a key site for chemical modification. Its nucleophilic nature allows for a variety of functionalization reactions.

One of the most common derivatization strategies involves acylation . This can be achieved by reacting the amino group with acyl chlorides or acid anhydrides. For instance, treatment with chloroacetyl chloride can introduce a reactive handle for further modifications. iglobaljournal.com Similarly, reaction with acetic anhydride (B1165640) can yield the corresponding acetamido derivative, a transformation often used as a protecting strategy during multi-step syntheses. nih.gov

Another important functionalization is the reaction with isocyanates or isothiocyanates . The reaction of an amine with an isocyanate is a fundamental step in forming the urea linkage itself and can be used to add a second, different urea or thiourea moiety to the molecule. For example, various aromatic isocyanates can be reacted with an amino-functionalized precursor to yield a range of diaryl urea derivatives. nih.gov The reaction of 1-methyl-1-phenyl hydrazine (B178648) with 4-tolyl isothiocyanate to form a thiourea derivative illustrates a similar transformation. researchgate.net

Sulfonylation is another method to derivatize the amino group, typically by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). This results in the formation of a sulfonamide linkage.

The table below summarizes common methods for the functionalization of the amino group in phenylurea precursors.

Reaction Type Reagent Example Functional Group Introduced Reference
AcylationChloroacetyl chloride-NHC(O)CH₂Cl iglobaljournal.com
AcylationAcetic anhydride-NHC(O)CH₃ nih.gov
Urea FormationPhenyl isocyanate-NHC(O)NH-Phenyl nih.govnih.gov
Thiourea Formation4-Tolyl isothiocyanate-NHC(S)NH-Tolyl researchgate.net
Sulfonylationp-Toluenesulfonyl chloride-NHSO₂-Tolyl researchgate.net

These derivatization reactions are crucial for building molecular diversity. For instance, in the development of enzyme inhibitors, the modification of the amino group can be used to probe key interactions within the enzyme's active site. nih.gov

Modifications on the Methylphenyl and Phenyl Rings

Substituents can be introduced onto the rings either by starting with a pre-functionalized aniline (B41778) or phenyl isocyanate, or by direct modification of the phenylurea product. The synthesis of various phenylurea herbicides, for example, involves the reaction of differently substituted anilines (e.g., with chloro, bromo, methoxy, or trifluoromethyl groups) with reagents that form the urea moiety. google.comgoogle.com

Structure-activity relationship studies have shown that the nature and position of substituents on the phenyl rings are critical for biological activity. For example, in a series of IDO1 inhibitors, modifications on the peripheral phenyl ring revealed that small para-substituents were favorable, while bulky substituents or those at the ortho- and meta-positions led to a loss of activity. nih.gov The replacement of a phenyl ring with a non-aromatic group like cyclohexyl or n-hexyl can also result in a complete loss of inhibition, highlighting the importance of the aromatic π-system for binding interactions. nih.gov

The table below provides examples of modifications on the aromatic rings of phenylurea analogues and their synthetic context.

Modification Starting Material / Reagent Purpose / Finding Reference
Halogenation (Cl)3,4-dichloroanilineSynthesis of herbicidal phenylureas google.com
Trifluoromethylation3-trifluoromethylanilineSynthesis of herbicidal phenylureas google.com
Alkoxy (Methoxy)3-chloro-4-methoxyanilineSynthesis of herbicidal phenylureas google.com
Ring ReplacementCyclohexyl or n-hexyl groupResulted in loss of inhibitory activity, showing the importance of the phenyl ring. nih.gov
Pyridine Ring1-(4-acetylphenyl)-3-phenylurea + aldehydesGeneration of a pyridine ring in the final structure for anticancer activity. nih.gov

These modifications are guided by the goal of optimizing the molecule's interaction with its biological target. The phenylurea group itself often participates in key hydrogen bonding and π-stacking interactions, while the substituted rings occupy specific hydrophobic pockets within the binding site. nih.gov

Scale-Up Considerations and Industrial Applicability of Phenylurea Synthesis

The industrial production of phenylureas, which are important as herbicides, plastics additives, and pharmaceutical intermediates, requires synthetic methods that are efficient, cost-effective, and scalable. google.comchemicalbook.com

A common laboratory synthesis of phenylurea involves the reaction of an aniline with urea, often in the presence of an acid. chemicalbook.comorgsyn.org However, for industrial-scale production, alternative routes are often preferred. The reaction of a substituted aniline with an isocyanate is a widely used method. nih.gov Phosgene-free synthesis routes are of particular interest to improve safety and reduce environmental impact. One such approach is the palladium-catalyzed reductive carbonylation of nitrobenzene (B124822) to produce diphenylurea, an intermediate for other products. researchgate.net

For large-scale synthesis, several factors must be considered:

Catalyst System: The use of heterogeneous catalysts, such as sulfated tungstate, is advantageous as they can be easily recovered and recycled, simplifying the work-up procedure and reducing waste. researchgate.net

Reaction Conditions: Solvent-free reaction conditions are highly desirable from an environmental and cost perspective. researchgate.net Mechanosynthesis, or ball-milling, is an emerging sustainable technique that can produce polyureas without the need for solvents. nih.gov

Process Efficiency: High yields and purity are crucial for industrial applications. A process for preparing substituted phenylurea herbicides demonstrated yields ranging from 68% to 82% with high purity (90-99%). google.com

Starting Materials: The availability and cost of the starting materials, such as substituted anilines and the urea-forming reagent, are key economic drivers. researchgate.net

The table below summarizes key parameters and methods relevant to the industrial synthesis of phenylureas.

Parameter / Method Description Advantages for Scale-Up Reference
Heterogeneous CatalysisUse of solid acid catalysts like sulfated tungstate.Easy catalyst recovery and recyclability, simplified work-up. researchgate.net
Solvent-Free SynthesisReactions conducted without a solvent medium.Reduced environmental impact, lower cost, simplified product isolation. researchgate.net
MechanosynthesisUsing mechanical force (ball-milling) to drive reactions.Greener alternative to solvent-based methods, high efficiency. nih.gov
Phosgene-Free RoutesAvoiding the use of highly toxic phosgene, e.g., via reductive carbonylation of nitroaromatics.Increased safety and reduced environmental hazards. researchgate.net
One-Pot SynthesisCombining multiple reaction steps into a single procedure.Increased efficiency, reduced waste and operational time. researchgate.net

Phenylureas are versatile compounds with significant industrial applications. They are used as curing agents for epoxy resins, improving the strength and durability of plastics, adhesives, and coatings. chemicalbook.com In agriculture, they are the basis for a broad class of herbicides that act by inhibiting photosynthesis. google.com Their role as intermediates in the synthesis of pharmaceuticals, including antihistamines and anticonvulsants, further underscores their industrial importance. chemicalbook.com

Investigation of Chemical Reactivity and Transformational Pathways of Phenylurea Derivatives

Oxidation Reactions of Amino and Aromatic Moieties in Phenylureas

The presence of an amino group and activated aromatic rings in 3-(3-Amino-4-methylphenyl)-1-phenylurea makes it susceptible to oxidation. Aromatic amino acids and their derivatives are known to be particularly prone to modification by oxidation. nih.gov Reactive oxygen species (ROS) can lead to the formation of various oxidized products. nih.gov For instance, the oxidation of aromatic amino acids like tryptophan can yield products such as kynurenine. nih.gov

In the context of phenylurea herbicides, which share the core phenylurea structure, oxidation has been studied using strong oxidizing agents like ozone. bldpharm.com These studies reveal that oxidation can proceed through direct reaction with ozone or via hydroxyl radicals. bldpharm.com The reaction pathways are influenced by the substituents on the aromatic ring. While specific studies on the oxidation of this compound are not prevalent in the available literature, the general principles of aromatic and amino group oxidation suggest that the primary amino group and the electron-rich aminomethylphenyl ring would be the most likely sites of oxidative attack.

Potential oxidation products could include the corresponding nitroso, nitro, or hydroxylated derivatives. Furthermore, oxidative coupling reactions could lead to the formation of dimeric or polymeric structures. The specific outcomes would depend on the oxidizing agent used and the reaction conditions.

Reduction Reactions Affecting Aromatic Substituents

While this compound already contains a reduced amino group, other phenylurea derivatives bearing reducible substituents, such as nitro groups, can undergo reduction. The reduction of aromatic nitro compounds is a common transformation. researchgate.netrjlbpcs.com For example, the reduction of a nitro group on an aromatic ring can yield an amino group (NH2). researchgate.net This transformation is typically achieved using reagents like metals in acid (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation. elsevierpure.com

The selective reduction of one functional group in the presence of others is a key challenge in synthetic chemistry. For phenylurea derivatives containing other reducible groups, such as ketones, similar reduction strategies can be applied. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can reduce a ketone to an alkyl group. researchgate.net

In the case of this compound, which lacks easily reducible groups like nitro or keto functionalities, the primary focus of reduction reactions would be on the aromatic rings themselves. However, the reduction of benzene (B151609) rings typically requires harsh conditions, such as high pressure and temperature with a metal catalyst (e.g., Pt, Pd, Ni), and would likely lead to the saturation of both phenyl rings. elsevierpure.com

Reaction TypeSubstituentTypical ReagentsProduct Functional GroupReference
ReductionNitro (-NO2)H2/Catalyst, Fe/HCl, SnCl2Amino (-NH2) researchgate.net
ReductionAryl Ketone (C=O)Zn(Hg)/HCl (Clemmensen)Alkyl (-CH2-) researchgate.net
ReductionAromatic RingH2, Pt/Pd/Ni, high pressureCyclohexyl Ring elsevierpure.com

Nucleophilic Substitution Reactions on the Aromatic Rings

Nucleophilic aromatic substitution (SNA) is a key reaction for modifying aromatic rings, but it generally requires the presence of a good leaving group and strong electron-withdrawing groups on the ring to proceed. nih.govtheclinivex.com Aromatic rings are typically electron-rich and thus not prone to attack by nucleophiles. nih.gov

For a nucleophilic aromatic substitution to occur on one of the phenyl rings of this compound, a leaving group (such as a halide) would need to be present on the ring. The reaction is significantly facilitated if strong electron-withdrawing groups (like a nitro group) are positioned ortho or para to the leaving group. nih.govtheclinivex.comnih.gov These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. theclinivex.com

Given that this compound does not possess a leaving group on either of its aromatic rings, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. However, derivatives of this compound could be synthesized to include such functionalities. For instance, a halogenated version of this phenylurea could potentially react with various nucleophiles.

The synthesis of some phenylurea derivatives involves the nucleophilic attack of an amine on an isocyanate. bldpharm.comnih.gov This is a key step in the formation of the urea (B33335) linkage itself.

Reaction TypeRequired Features on Aromatic RingMechanismIntermediateReference
Nucleophilic Aromatic Substitution (SNAr)Leaving Group (e.g., Halide) and Electron-Withdrawing Group (e.g., -NO2)Addition-EliminationMeisenheimer Complex nih.govtheclinivex.combldpharm.com
Urea FormationAmine attacking an IsocyanateNucleophilic AdditionTetrahedral Intermediate bldpharm.comnih.gov

Exploration of Reaction Kinetics and Mechanistic Pathways in Phenylurea Transformations

The study of reaction kinetics and mechanisms provides valuable insights into how phenylurea transformations occur. The hydrolysis of phenylureas, for example, is influenced by factors such as pH, temperature, and buffer concentration. Kinetic studies suggest that the hydrolysis can proceed through a zwitterionic intermediate, leading to the formation of a phenylisocyanate. The mechanism can vary depending on the pH, with different catalytic pathways dominating in acidic, basic, or neutral conditions.

For the oxidation of phenylurea herbicides by ozone, kinetic models have been developed to predict the rate of their elimination. bldpharm.com These models consider the contributions of both direct ozonation and reactions with hydroxyl radicals. bldpharm.com The rate constants for these reactions have been determined for several phenylurea compounds, revealing that the reaction pathway can depend on the specific substituents present on the phenylurea structure. bldpharm.com For some phenylureas, reaction with hydroxyl radicals is the major transformation pathway, while for others, direct ozonation is more significant. bldpharm.com

The nitrosation of phenylureas with nitrous acid has also been studied kinetically. The proposed mechanism involves an initial electrophilic attack of the nitrosonium ion (NO+) on the urea oxygen, followed by parallel reaction pathways that lead to the formation of N-nitroso compounds or benzenediazonium (B1195382) ions.

TransformationInfluencing FactorsKey IntermediateMechanistic InsightReference
HydrolysispH, Temperature, BufferZwitterion, PhenylisocyanateMultiple pH-dependent pathways
OzonationOzone concentration, pHHydroxyl RadicalsCompetitive direct and radical pathways bldpharm.com
NitrosationNitrous Acid ConcentrationProtonated O-nitroso compoundParallel pathways to different products

Structure Activity Relationship Sar Studies of Phenylurea Derivatives, Including 3 3 Amino 4 Methylphenyl 1 Phenylurea

Systematic Structural Modifications of the Phenylurea Scaffold

Systematic modification of the phenylurea scaffold is a key strategy to probe the chemical space around a biological target and optimize ligand properties. This involves altering the core structure, the aromatic rings, and the peripheral substituents to enhance potency, selectivity, and pharmacokinetic profiles.

One common modification involves replacing the aromatic rings with other cyclic or acyclic systems. For instance, studies on IDO1 inhibitors demonstrated that replacing the phenyl ring with a cyclohexyl or an n-hexyl group resulted in a complete loss of inhibition, highlighting the importance of the aromatic system for binding activity, likely through π-interactions with the target. nih.gov

Another approach is the modification of groups attached to the core scaffold. In the development of IDO1 inhibitors based on a phenylurea template, a flexible diisobutylamino group was replaced with a more rigid 3,5-dimethylpiperidinyl group. This change was designed to reduce the entropic loss upon binding to the target protein, a common optimization strategy in drug design. nih.gov Similarly, in the development of inhibitors for penicillin-binding protein 4 (PBP4), a pilot library of phenylureas was generated based on an initial hit, exploring various substitutions to establish a preliminary SAR. nih.gov These systematic changes help in building a comprehensive understanding of the structural requirements for biological activity.

Impact of Substituents on Aromatic Rings (e.g., Methyl, Amino, Halo groups) on Binding Affinity and Modulatory Capacity

The type and position of substituents on the aromatic rings of the phenylurea scaffold have a profound impact on binding affinity and modulatory capacity. The electronic and steric properties of these groups dictate the interactions with the target protein.

For many phenylurea derivatives, substitution at the para-position of the peripheral phenyl ring is strongly preferred. Studies on IDO1 inhibitors showed that compounds with bulky substituents or substituents at the ortho- and meta-positions led to a loss of activity. nih.gov This suggests the presence of a specific, sterically constrained hydrophobic pocket that accommodates the para-substituted ring.

The nature of the substituent at the para-position is also critical.

Halo Groups: Halogens such as fluorine, chlorine, and bromine are often well-tolerated and can enhance activity. For IDO1 inhibitors, para-substituted fluorine, bromine, and chlorine derivatives showed similar activity levels. nih.gov In the context of dual PPARδ/sEH modulators, 2,4- and 3,4-disubstitution patterns with small halo and alkyl moieties were found to enhance the potency for both targets. acs.org

Alkyl Groups: Small alkyl groups at the para-position, such as methyl, can be beneficial. However, increasing the steric bulk can be detrimental. For example, while a para-methyl group produced inhibition against IDO1, a larger isopropyl group at the same position led to a loss of activity, indicating a size limitation in the binding pocket. nih.gov

Electron-Withdrawing Groups: Electron-withdrawing groups at the para-position can be particularly favorable. The introduction of a nitro (NO₂) group resulted in a significant increase in potency for IDO1 inhibition. nih.gov

The following table summarizes the structure-activity relationship for a series of phenylurea derivatives as IDO1 inhibitors, highlighting the impact of different substituents.

Compound IDR (Substituent at para-position)IC₅₀ (μM)
i2 -CH₃8.613
i3 -Cl5.687
i18 -F5.475
i19 -Br4.077
i20 -C₂H₅9.975
i21 -CH(CH₃)₂>10
i24 -NO₂0.157

Data sourced from a study on phenylurea derivatives as IDO1 inhibitors. nih.gov

This data clearly illustrates a strong preference for para-substitution, with the electron-withdrawing nitro group yielding the highest potency. It also shows that while small alkyl and halo groups are tolerated, bulky groups like isopropyl abolish activity.

Role of the Urea (B33335) Linker in Ligand-Target Interactions and Conformational Constraints

The urea linker (-NH-CO-NH-) is a cornerstone of the phenylurea scaffold's biological activity and is far from being a simple spacer. nih.gov Its primary role is to act as a rigid and planar unit that correctly orients the two flanking aromatic rings for optimal interaction with the target protein. Furthermore, the urea moiety is an excellent hydrogen bond donor and acceptor, forming critical interactions that anchor the ligand in the binding site. researchgate.netnih.gov

The importance of the urea linker's hydrogen-bonding capacity is frequently demonstrated in SAR studies. For instance, in the development of IDO1 inhibitors, the proximal NH group of the urea was found to be crucial for potency. When this NH group was replaced with a methylene (CH₂) group to form a phenylacetamide derivative, all inhibitory activity was lost. nih.gov This indicates that the hydrogen bond formed by this specific NH group is essential for binding. X-ray crystallography has confirmed that the urea group often forms key hydrogen bonds with backbone residues of the target protein, such as with Ser167 in IDO1. nih.gov

The conformational constraint imposed by the urea linker is also vital. It holds the two phenyl rings in a specific relative orientation, reducing the conformational flexibility of the molecule. This pre-organization lowers the entropic penalty of binding, contributing to higher affinity. The planarity of the urea group can also facilitate favorable stacking or van der Waals interactions within the binding pocket.

Fragment-Based Approaches in Phenylurea SAR Elucidation

Fragment-based drug discovery (FBDD) is a powerful method for identifying and developing potent inhibitors, and it is well-suited for scaffolds like phenylurea. nih.govfrontiersin.org The FBDD process begins by screening a library of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target. cambridgemedchemconsulting.comnih.gov Once a fragment hit is identified, it serves as a starting point for chemical elaboration into a more potent, lead-like molecule. frontiersin.org

A simple phenylurea molecule could itself be considered a fragment or be built from smaller fragments (e.g., aniline (B41778) and phenyl isocyanate). In a typical FBDD campaign, a fragment containing a single substituted phenyl ring and a urea group might be identified as a binder. Medicinal chemists would then use SAR exploration to "grow" the fragment by adding the second phenyl ring and systematically exploring substituents on it. frontiersin.org

This approach offers several advantages. The chemical space of fragments is significantly smaller than that of drug-like molecules, allowing for more comprehensive screening with smaller libraries. cambridgemedchemconsulting.com Fragments that do bind tend to have high "ligand efficiency," meaning they form high-quality interactions with the target. By starting with an efficient binding core like a phenylurea fragment, subsequent optimization can focus on adding functionalities that extend into nearby pockets and increase affinity, guided by structural biology techniques like X-ray crystallography. nih.gov This iterative process of fragment elaboration is a highly effective way to elucidate the detailed SAR of a chemical series and rapidly develop potent compounds.

Molecular Mechanisms of Action and Biological Target Identification in Preclinical Research

Enzyme Inhibition Profiles

The biological activity of phenylurea derivatives is often attributed to their ability to inhibit specific enzymes involved in critical cellular pathways. The core structure allows for diverse chemical modifications, enabling the tuning of potency and selectivity against various enzyme targets.

Kinase Inhibition (e.g., FGFR1, TTK, ALK, c-Kit, PDGFRβ, FLT3) by Phenylurea Scaffolds

The phenylurea motif is a key structural feature in a number of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.

A series of N-aryl-N'-pyrimidin-4-yl ureas were developed and optimized as potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. nih.gov Through rational design of the substitution pattern on the aryl ring, the compound NVP-BGJ398 (infigratinib) emerged as a highly potent inhibitor of FGFR1, 2, and 3. This compound demonstrated significant antitumor activity in a bladder cancer xenograft model that overexpresses wild-type FGFR3, highlighting the therapeutic potential of this class of phenylurea derivatives as anticancer agents. nih.gov

Table 1: Kinase Inhibition by Phenylurea Scaffold Compound NVP-BGJ398

Compound Target Kinase Activity Reference
NVP-BGJ398 FGFR1, 2, 3 Potent Inhibitor nih.gov

Glycosidase Inhibition (e.g., α-glucosidase) by Phenylurea Compounds

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a condition relevant to type 2 diabetes. scispace.com Phenylurea derivatives have been identified as effective inhibitors of this enzyme.

Research has shown that (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives are a novel class of potent and competitive α-glucosidase inhibitors. nih.gov A systematic study revealed that the 1-phenyl moiety on the urea (B33335) structure is critical for competitive inhibition. nih.gov The potency of these inhibitors is influenced by substituents on both terminal phenyl groups. nih.gov The urea functional group itself is considered an excellent hydrogen-bond donor, which contributes to the enhanced inhibitory activity. scispace.com One of the most potent compounds in this series, designated as compound 12, exhibited a simple slow-binding inhibition profile against α-glucosidase. nih.gov

Table 2: α-Glucosidase Inhibition by a Phenylurea Derivative

Compound Target Enzyme IC50 (μM) Ki (μM) Inhibition Type Reference

DNA Gyrase Inhibition and its Role in DNA Replication Disruption

DNA gyrase is an essential bacterial enzyme that controls DNA topology during replication, transcription, and recombination. nih.gov It is a validated target for antibacterial agents. The ATP-binding site on the GyrB subunit is a key target for several classes of inhibitors, including those structurally related to phenylureas. nih.govmdpi.com

While direct studies on 3-(3-Amino-4-methylphenyl)-1-phenylurea are limited, research into related N-phenylpyrrolamides and ethyl ureas provides insight. nih.govmdpi.com These compounds act as ATP-competitive inhibitors of the GyrB subunit. mdpi.com By blocking the ATPase activity of GyrB, these inhibitors prevent the enzyme from introducing negative supercoils into DNA, which is necessary to relieve torsional stress during replication. nih.gov This disruption of DNA replication ultimately leads to bacterial cell death. A significant challenge in developing these inhibitors is ensuring selectivity for the bacterial gyrase over homologous human enzymes like topoisomerase II to avoid toxicity. mdpi.com One study identified an N-phenylpyrrolamide derivative with an IC₅₀ value of 13 nM against E. coli gyrase. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory epoxy fatty acids (EETs) into less active diols. mdpi.comnih.gov Inhibition of sEH is a therapeutic strategy for managing inflammation, pain, and hypertension. mdpi.comnih.gov Urea-based compounds, particularly substituted phenylureas, have been developed as potent sEH inhibitors. nih.gov

The urea group is recognized to fit well within the catalytic pocket of the sEH enzyme. nih.gov Specifically, the carbonyl oxygen of the urea can form hydrogen bonds with two key tyrosine residues (Tyr381 and Tyr465) in the active site, while the urea's N-H group acts as a hydrogen bond donor to an aspartate residue (Asp333). nih.gov This interaction underlies the potent inhibition observed with this chemical class. A series of substituted phenyl urea-based compounds were synthesized to improve upon earlier generations of inhibitors, leading to molecules with enhanced pharmacokinetic profiles and potent anti-inflammatory effects. nih.gov Some of these novel phenylurea derivatives exhibit IC₅₀ values in the low nanomolar range against human sEH. acs.org

Table 3: Inhibition of Human Soluble Epoxide Hydrolase (hsEH) by Phenylurea Derivatives

Compound Class Potency Finding Reference
Substituted phenyl ureas Low nM IC₅₀ values Improved pharmacokinetic profiles and anti-inflammatory effects compared to earlier inhibitors. nih.gov
Phenyl-urea derivatives IC₅₀ values of 0.4 and 0.7 nM Identified through virtual screening, demonstrating potent inhibition. acs.org

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. nih.govnih.gov By depleting tryptophan and producing immunosuppressive metabolites, IDO1 plays a crucial role in tumor immune escape, making it a significant target in cancer immunotherapy. nih.govnih.govfrontiersin.org

Several studies have focused on designing phenylurea derivatives as IDO1 inhibitors. nih.govnih.gov In one such study, a series of new phenylurea compounds were synthesized and evaluated, with three derivatives (i12, i23, i24) showing potent and selective IDO1 inhibition with IC₅₀ values ranging from 0.1 to 0.6 μM. nih.govnih.govresearchgate.net The lead compound from this series, i12, was found to have satisfactory pharmacokinetic properties and demonstrated antitumor efficacy in mouse models. nih.gov Another study on N,N-diphenylurea derivatives containing a triazole structure also identified compounds with good inhibitory activity, with the most potent exhibiting an IC₅₀ value of 1.73 µM. frontiersin.org These findings underscore the potential of the phenylurea scaffold for developing effective IDO1 inhibitors. nih.govfrontiersin.org

Table 4: IDO1 Inhibition by Phenylurea Derivatives

Compound Series Potency Range (IC₅₀) Key Findings Reference(s)
Phenyl urea derivatives (i12, i23, i24) 0.1 - 0.6 µM Showed potent and selective IDO1 inhibition with no activity against the related enzyme TDO. nih.govnih.govresearchgate.net

Acetylcholinesterase Inhibition by Urea Derivatives

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a critical role in cholinergic neurotransmission. heraldopenaccess.us AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. mdpi.com Various urea derivatives have been synthesized and evaluated for their AChE inhibitory potential.

One study reported a series of 1,3,4-thiadiazol-2-yl urea derivatives, with the most active compound showing an IC₅₀ value of 1.17 µM against AChE. nih.gov Another research effort focused on urea compounds that incorporated a 2-aminotetralin scaffold, which yielded highly potent inhibitors with Kᵢ values in the low nanomolar range (0.45–1.74 nM). nih.govresearchgate.net Additionally, a series of 1-aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]urea derivatives also demonstrated potent inhibitory activity in the sub-micromolar range. nih.gov These studies show that the urea moiety can be effectively incorporated into diverse molecular frameworks to create potent AChE inhibitors.

Table 5: Acetylcholinesterase (AChE) Inhibition by Various Urea Derivatives | Compound Class | Potency | Reference(s) | | :--- | :--- | :--- | | 1,3,4-Thiadiazol-2-yl ureas | IC₅₀ = 1.17 µM (most active) | Exhibited comparable effects in AChE inhibition. | nih.gov | | Urea derivatives with 2-aminotetralin scaffolds | Kᵢ = 0.45–1.74 nM | Exhibited excellent inhibitory effects in the low nanomolar range. | nih.govresearchgate.net | | 1-Aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]ureas | Sub-micromolar range | Showed potent inhibitory activity. | nih.gov |

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Preclinical Pharmacological Activity Studies (In Vitro and In Vivo Models, Excluding Human Clinical Trials)

The urea functionality is a key feature in numerous bioactive compounds, enabling stable hydrogen bond interactions with biological targets, which is why urea derivatives are widely explored in medicinal chemistry for various therapeutic applications. phatoxnatmed.org The preclinical profile of this compound, also identified by the code DDD01034957, has been investigated for several pharmacological activities. cam.ac.uknih.gov

While various diarylurea scaffolds have been reported as potential antiproliferative agents, specific preclinical data on the activity of this compound against cancer cell lines such as HepG2, MDA-MB-231, or the NCI-60 panel were not available in the reviewed literature. nih.gov

For context, other structurally related urea derivatives have demonstrated significant antiproliferative effects. For example, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have shown broad-spectrum activity against the NCI-60 panel of human cancer cell lines. nih.govpreprints.org One such derivative with a methyl substituent showed lethal effects against the SK-MEL-5 melanoma cell line and the MDA-MB-468 breast cancer cell line. nih.gov Another study on 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives identified a compound with potent activity against the MCF-7 breast cancer cell line, which was found to induce apoptosis through the inhibition of c-MET and VEGFR-2. nih.gov However, without direct testing, these findings on related structures cannot be extrapolated to this compound.

The antimicrobial profile of this compound (DDD01034957) has been evaluated against several pathogens, with the most comprehensive data available for its anti-malarial properties.

Gram-positive/negative bacteria and Anti-HIV Activity: Specific studies detailing the antibacterial activity against Gram-positive or Gram-negative bacteria or any anti-HIV efficacy for this compound were not identified in the searched literature.

Plasmodium falciparum : This compound has demonstrated potent and fast-acting anti-malarial activity against the asexual blood stages of Plasmodium falciparum. nih.gov It is effective against parasite lines that exhibit resistance to a variety of other antimalarial drugs. nih.gov The mechanism of resistance to DDD01034957 has been linked to the membrane transporter PfABCI3. cam.ac.uknih.gov

Anti-tubercular Activity: While specific anti-tubercular data for DDD01034957 is not detailed, related phenylurea compounds have been identified as inhibitors of the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis (Mtb). nih.gov MmpL3 is an essential transporter for the biosynthesis of the mycobacterial cell wall and is considered a promising drug target. nih.gov The inhibition of mycolic acid synthesis is a proven mechanism for anti-tubercular drugs. phatoxnatmed.org A study focused on optimizing a phenylurea hit compound led to a new lead with sub-micromolar activity against Mtb, low human cytotoxicity, and improved oral bioavailability, suggesting the potential of this chemical class for further development. nih.gov

The anti-inflammatory and analgesic potential of the broader class of urea derivatives has been explored through various mechanisms, although specific data for this compound is not available.

Urea derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. In lipopolysaccharide (LPS)-induced macrophage models, some compounds have significantly attenuated the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.orgresearchgate.net The regulation of these cytokines is crucial, as their overproduction can lead to severe tissue damage. nih.gov The mechanism for some compounds involves the inhibition of the TLR4 downstream NF-κB and MAPK signaling pathways. frontiersin.org

For analgesic effects, one of the targeted mechanisms for urea-based compounds is the inhibition of glutamate (B1630785) carboxypeptidase II (GCPII). cam.ac.uk This neuropeptidase is involved in neurological processes, and its inhibition presents a novel approach to pain management. cam.ac.uk Other research into different heterocyclic compounds containing a urea moiety, such as quinazolinones, has identified derivatives with potent analgesic and anti-inflammatory activities, with some being more potent than the standard drug diclofenac (B195802) sodium in carrageenan-induced edema models. nih.gov

The compound this compound (DDD01034957) has been a subject of significant anti-malarial research. nih.gov

In Vitro Efficacy and Speed of Action: DDD01034957 demonstrates fast-acting antimalarial activity, which is a crucial attribute for rapidly reducing the parasite burden in patients. nih.gov In a parasite viability assay, at a concentration of 3.2 µM (10x the 50% inhibitory concentration or IC₅₀), the compound reduced parasite viability to baseline levels within 24 hours. nih.gov This rate of action is comparable to other fast-acting antimalarials like artesunate (B1665782) and chloroquine. nih.gov The compound is also effective against various drug-resistant P. falciparum strains, as shown in the table below. nih.gov

Table 1: In Vitro Activity of DDD01034957 Against Drug-Resistant P. falciparum Strains

Parasite Line Resistance Profile Fold Change in IC₅₀ vs. Parental Line (Mean ± SEM)
K1 Chloroquine, Pyrimethamine 0.8 ± 0.1
V1/S Sulfadoxine, Pyrimethamine 0.9 ± 0.1
7G8 Chloroquine, Pyrimethamine 1.1 ± 0.1
Dd2 Chloroquine, Pyrimethamine, Mefloquine 1.3 ± 0.1
KEL1/PLA1 Atovaquone 1.2 ± 0.2
ART-R Artemisinin (K13 C580Y) 1.3 ± 0.2

Data sourced from Miguel-Blanco C, et al. Scientific Reports. 2021. nih.gov

In Vivo Efficacy: The in vivo efficacy was evaluated using the standard 4-day suppression test in a Plasmodium berghei rodent model. nih.gov While the compound showed activity, its efficacy was limited in this model. nih.gov

Table 2: In Vivo Efficacy of DDD01034957 in a P. berghei Murine Model

Dose Administration Parasitaemia Reduction vs. Vehicle Control
50 mg/kg Oral, 4 consecutive days 59.7% – 79.8%

Data sourced from Miguel-Blanco C, et al. Scientific Reports. 2021. nih.gov

Species Selectivity: An important finding was the compound's differential efficacy against different Plasmodium species. The antimalarial activity of DDD01034957 was significantly lower against Plasmodium knowlesi, a species that commonly causes malaria in Southeast Asia, when compared to its potent activity against P. falciparum. nih.gov This suggests that the target or mechanism of action may have variations across different Plasmodium species.

Computational Chemistry and Molecular Modeling for Phenylurea Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For phenylurea compounds, DFT calculations are crucial for understanding their conformational preferences, stability, and reactivity.

Detailed Research Findings: Studies on model compounds like phenylurea and 1,3-diphenylurea (B7728601) have utilized DFT calculations, often with the B3LYP functional, to explore their conformational landscapes. psu.edu These studies have shown that the geometry of phenylurea molecules is significantly influenced by the terminal groups. psu.edu For instance, in phenylurea, both cis and trans conformers have similar energies. psu.edu The trans conformer tends to adopt a planar geometry, which is stabilized by an intramolecular hydrogen bond between the C=O group and an ortho hydrogen atom on the phenyl ring. psu.edu In contrast, the cis configuration can be stabilized by weak NH•••π hydrogen bonding with the aromatic ring. psu.edursc.org For 1,3-diphenylurea, calculations have identified multiple conformers, with a mixed trans-cis arrangement being the global minimum, stabilized by a weak NH•••π interaction. psu.edu

For 3-(3-Amino-4-methylphenyl)-1-phenylurea, similar DFT calculations would be employed to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various reactivity descriptors. This information is vital for predicting the molecule's chemical reactivity, kinetic stability, and potential interaction sites.

Table 1: Illustrative Data Obtainable from DFT Calculations for Phenylurea Derivatives (Based on 1,3-diphenylurea)
ConformerComputational LevelRelative Energy (kJ mol⁻¹)Key Dihedral Angles (°)Stabilizing Interactions
Trans-Cis (T-C)B3LYP/6-31+G0.0~40°NH•••π Hydrogen Bond
Trans-Trans (T-T)B3LYP/6-31+G~5.0~35°CH•••O=C Hydrogen Bond
Cis-Cis (C-C)B3LYP/6-31+G*~20.0VariableLess Stable; Lacks key H-bonds

Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). youtube.commdpi.com This method is fundamental in drug discovery for predicting the binding mode and affinity of compounds like this compound to a specific biological target. mdpi.comnih.gov

Detailed Research Findings: Docking studies on various phenylurea derivatives have been instrumental in understanding their mechanism of action. For example, in the development of phenylurea-based inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), molecular docking was used to predict the binding mode of a potent inhibitor. nih.gov Similarly, in silico docking was leveraged in a structure-activity relationship (SAR) study of phenyl-urea compounds targeting Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.gov Studies on 1,3-diphenyl urea (B33335) analogs as α-glucosidase inhibitors revealed that the urea moiety commonly forms hydrogen bonds with key catalytic residues like Glu277 and Asp352. nih.gov For inhibitors of c-MET and VEGFR-2, docking showed that the ureido group acts as a crucial hydrogen bonding site. nih.gov The process involves preparing the protein and ligand structures and then using a scoring function to rank the different binding poses based on their predicted binding affinity. youtube.commdpi.com

For this compound, docking simulations would be used to screen potential protein targets and, once a target is identified, to predict its specific binding orientation within the active site. The simulation would highlight key interactions, such as hydrogen bonds formed by the urea's N-H groups and the amino group, and hydrophobic interactions involving the phenyl and methylphenyl rings. researchgate.net

Table 2: Examples of Molecular Docking Results for Phenylurea Derivatives Against Various Targets
Target ProteinPhenylurea Derivative TypeDocking Score (kcal/mol)Key Interacting ResiduesReference
α-GlucosidaseDiphenyl urea-clubbed imine-9.5 to -12.5 (Illustrative)Glu277, Asp352, Asn350 nih.gov
Checkpoint Kinase 1 (Chk1)4-chloro-N-(phenylcarbamothioyl)benzamide-67.19 (Plant Score)Not Specified jppres.com
IDO1Phenyl urea derivative i12Not SpecifiedHeme, Phe163, Arg231 nih.gov
c-MET/VEGFR-2Aryl pyridin-2-yl phenylureaNot SpecifiedHydrophobic pocket, H-bond region nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of a docked conformation, the persistence of key intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding. nih.govnih.gov

Detailed Research Findings: MD simulations are frequently used to validate docking results. nih.gov For instance, in a study on FMS-like tyrosine kinase-3 (FLT3) inhibitors, MD simulations were crucial for confirming the stability of the docked compounds within the active site. nih.gov In another study, MD simulations of a protein-ligand complex were performed at different temperatures to establish a more reliable interaction mechanism. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD indicates that the complex has reached equilibrium and the binding mode is likely stable. jppres.comnih.gov Analysis of hydrogen bonds and other interactions throughout the simulation confirms their importance for binding affinity. researchgate.net For phenylurea compounds, MD simulations are particularly useful for verifying the stability of the crucial hydrogen bonds formed by the urea group and for observing the flexibility of the phenyl rings within the binding pocket. nih.govchemrxiv.org

Table 3: Key Analyses Performed in a Typical MD Simulation Study
Analysis MetricDescriptionPurpose
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.Assesses the overall structural stability of the protein-ligand complex. nih.gov
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each individual residue or atom around its average position.Identifies flexible and rigid regions of the protein upon ligand binding. nih.gov
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.Confirms the stability and importance of key hydrogen bonding interactions predicted by docking. researchgate.net
Binding Free Energy Calculation (e.g., MM/GBSA)Estimates the free energy of binding from the simulation trajectory. nih.govProvides a more accurate prediction of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Phenylurea Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding how changes in the 3D properties of a molecule affect its potency. nih.govnih.gov

Detailed Research Findings: CoMFA and CoMSIA studies have been successfully applied to various series of compounds to guide drug design. nih.govnih.gov These methods work by aligning a set of molecules and calculating steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. researchgate.net A statistical method, typically Partial Least Squares (PLS), is then used to build a correlation between these field values and the observed biological activities. uniroma1.it The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would be favorable or unfavorable for activity. nih.govuniroma1.it For example, a CoMFA/CoMSIA study on phenyl alkyl ketone inhibitors produced robust models with high predictive power, and the resulting contour maps provided insights for designing novel, more active molecules. nih.gov Similarly, these models were developed for pyrimidine-based compounds, establishing a clear SAR and yielding valuable information from the contour maps about favorable and unfavorable substitutions. nih.gov

For a series of phenylurea analogs related to this compound, a 3D-QSAR study would provide a detailed map of the structural requirements for optimal biological activity, accelerating the lead optimization process.

Table 4: Illustrative Statistical Parameters for CoMFA and CoMSIA Models
ModelParameterDescriptionTypical ValueReference
CoMFAq² (or r²cv)Cross-validated correlation coefficient; indicates model robustness.> 0.5 nih.gov
Non-cross-validated correlation coefficient; indicates goodness of fit.> 0.9 nih.gov
r²predPredictive correlation coefficient for an external test set.> 0.6 nih.gov
CoMSIAq² (or r²cv)Cross-validated correlation coefficient.> 0.5 nih.gov
Non-cross-validated correlation coefficient.> 0.9 nih.gov
r²predPredictive correlation coefficient for an external test set.> 0.6 nih.gov

Pharmacophore Modeling for Rational Ligand Design

A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a ligand to bind to a specific receptor and elicit a biological response. dovepress.comnih.gov Pharmacophore modeling is a cornerstone of rational ligand design and is widely used for virtual screening and lead optimization. mdpi.comyoutube.com

Detailed Research Findings: Pharmacophore models can be generated using two main approaches: ligand-based and structure-based. nih.gov Ligand-based models are derived from a set of known active molecules, identifying their common chemical features. mdpi.comnih.gov Structure-based models are developed from the 3D structure of a protein-ligand complex, mapping the key interaction points within the binding site. nih.govunipi.it These models are then used as 3D queries to search large compound databases to identify novel molecules that fit the pharmacophore and are therefore likely to be active. dovepress.comrsc.org For example, a pharmacophore model for phenyl-imidazole inhibitors of the PIN1 enzyme included features for hydrogen bond acceptors, a hydrogen bond donor, and an aromatic group to interact with a hydrophobic pocket. unipi.it Another study on diphenyl urea derivatives identified a pharmacophore consisting of a hydrophobic pocket, a hydrogen bond donor/acceptor site (the ureido group), and a linker. nih.gov

For this compound and its analogs, a pharmacophore model would define the essential spatial arrangement of its amino, urea, and aromatic features required for binding to its target, guiding the design of new compounds with improved or novel activity.

Table 5: Common Pharmacophoric Features and Their Descriptions
FeatureAbbreviationDescription
Hydrogen Bond AcceptorHBAA chemical group capable of accepting a hydrogen bond (e.g., carbonyl oxygen). nih.gov
Hydrogen Bond DonorHBDA chemical group capable of donating a hydrogen bond (e.g., amine or urea N-H). nih.gov
Hydrophobic/AromaticHY/ARA non-polar group or an aromatic ring that can form hydrophobic or π-π stacking interactions. nih.gov
Positive IonizablePIA group that is typically positively charged at physiological pH (e.g., a basic amine). nih.gov
Negative IonizableNIA group that is typically negatively charged at physiological pH (e.g., a carboxylic acid). nih.gov
Exclusion VolumeXVOLA region of space occupied by the receptor, representing steric hindrances that must be avoided by the ligand. nih.gov

Cheminformatics and Bioinformatics Approaches for Target Prediction and Lead Optimization

Cheminformatics and bioinformatics are interdisciplinary fields that integrate computer science with chemistry and biology, respectively, to manage and analyze vast datasets. unm.edunih.gov In drug discovery, these approaches are vital for identifying new drug targets and for optimizing the properties of lead compounds. nih.govnih.govdanaher.com

Detailed Research Findings: The integration of cheminformatics and bioinformatics plays a crucial role throughout the drug discovery pipeline. mdpi.com For target prediction, a compound like this compound can be compared against large databases of compounds with known biological activities. Structural similarity searches or machine learning models can suggest potential protein targets for the compound, a process sometimes called target deconvolution or target fishing. nih.govulisboa.pt

Table 6: Applications of Cheminformatics and Bioinformatics in Phenylurea Research
Application AreaComputational Method/ToolPurpose in Drug Discovery
Target Identification & ValidationSimilarity Searching / Ligand-based ScreeningIdentify potential protein targets by comparing a new compound to ligands with known targets. ulisboa.pt
Reverse Docking / Target FishingDocking a single ligand against a library of potential protein targets. dovepress.com
Lead OptimizationADMET PredictionComputationally predict properties like solubility, permeability, metabolic stability, and toxicity. nih.govnih.gov
Analysis of Large SAR DatasetsExtract medicinal chemistry rules and identify potential isosteric replacements from project data. nih.gov
Virtual Library DesignEnumerate and screen virtual compounds to explore chemical space around a lead scaffold. nih.gov

Applications and Future Directions of 3 3 Amino 4 Methylphenyl 1 Phenylurea As a Research Scaffold

Role as a Synthetic Intermediate for Complex Organic Molecules

The chemical architecture of 3-(3-Amino-4-methylphenyl)-1-phenylurea makes it a valuable starting material for the synthesis of more complex organic molecules. The presence of a primary amino group and reactive sites on the phenyl rings allows for a variety of chemical transformations.

One common application of phenylurea derivatives is in the construction of heterocyclic compounds. For instance, the reaction of ortho-phenylenediamines with isocyanates can lead to the formation of mono-substituted 1,3-diphenyl ureas, which can then undergo cyclization reactions with various reagents to produce complex heterocyclic systems. nih.gov This approach has been utilized to synthesize Schiff bases of 1,3-diphenyl urea (B33335) derivatives by reacting the initial urea product with substituted aldehydes. nih.gov

Furthermore, the urea moiety itself can be a key building block. A general synthetic route to phenylurea derivatives involves the reaction of an aniline (B41778) with an isocyanate. nih.gov For example, 1-(4-acetylphenyl)-3-phenylurea can be synthesized through the nucleophilic attack of 4-aminoacetophenone on phenyl isocyanate. nih.gov This intermediate can then be further modified. For instance, a cyclization reaction with various aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) can yield aryl pyridin-2-yl phenylureas. nih.gov

The synthesis of unsymmetrical phenylureas can be achieved with high chemoselectivity and in moderate to excellent yields from 3-substituted dioxazolones and amines, often without the need for chromatographic purification.

The versatility of the phenylurea scaffold is further demonstrated in the synthesis of compounds with potential therapeutic applications. For example, new diphenyl urea-clubbed imine analogs have been synthesized and evaluated for their potential in diabetic management. nih.gov The synthesis of these compounds often involves a multi-step process, starting from ortho-phenylenediamine and substituted isocyanates to form mono-substituted 1,3-diphenyl ureas, which are then reacted with substituted aldehydes. nih.gov

Development of Novel Ligands and Probes for Fundamental Biological Investigations

The substituted phenylurea core is a prominent feature in many biologically active molecules, making this compound and its derivatives attractive candidates for the development of novel ligands and probes to investigate fundamental biological processes. The NH-CO scaffold within the urea structure is capable of binding to a diverse range of biological targets. nih.gov

Phenylurea derivatives have been explored as inhibitors of various enzymes. For example, Schiff base derivatives of 1,3-diphenylurea (B7728601) have been synthesized and shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.govnih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors, suggesting they bind to the active site of the enzyme. nih.gov

The design of dual-target ligands is another area where the phenylurea scaffold has proven useful. Novel phenyl-urea derivatives have been designed and synthesized to simultaneously activate both glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), two important targets in the management of type 2 diabetes. researchgate.net Molecular docking simulations have been used to predict the binding modes of these compounds with their respective targets. researchgate.net

Furthermore, the phenylurea scaffold has been incorporated into the design of kinase inhibitors. Scaffold-based drug design has led to the development of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylurea derivatives as selective dual inhibitors of Raf1 and JNK1 kinases, which are implicated in the development of hepatocarcinoma. nih.gov These compounds have been shown to inhibit the proliferation of cancer cells. nih.gov Similarly, 1,3-diphenylurea appended with aryl pyridine (B92270) derivatives have been synthesized as potential dual inhibitors of c-MET and VEGFR-2, two receptors involved in cancer cell proliferation and angiogenesis. nih.gov

The ability of the urea moiety to form hydrogen bonds is a key factor in its interaction with biological targets. The conformational preferences of N,N'-diphenylureas, which are generally characterized by a trans, trans conformation, play a crucial role in their biological activity. nih.gov

Application in Material Science Research (e.g., Corrosion Inhibition)

Substituted phenylureas and related organic compounds have found applications in material science, particularly as corrosion inhibitors for metals. The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen in the urea group) and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of the metal. The molecular structure of the inhibitor, including the presence of various functional groups, influences its adsorption characteristics and inhibition efficiency.

For example, a study on 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide (BOT) as a corrosion inhibitor for mild steel in a hydrochloric acid solution demonstrated good inhibitory efficacy. mdpi.com The inhibition efficiency was found to increase with increasing inhibitor concentration. mdpi.com Similarly, 3-(diethylamino)-1-phenylpropan-1-one has been investigated as a corrosion inhibitor for N80 steel in hydrochloric acid, where it was found to be a mixed-type inhibitor, affecting both anodic and cathodic processes. researchgate.net

The mechanism of inhibition often involves the adsorption of the organic molecules onto the metal surface, which can be described by various adsorption isotherms, such as the Langmuir isotherm. The adsorption can be a physical process (physisorption), a chemical process (chemisorption), or a combination of both.

Contribution to Understanding Fundamental Chemical and Biological Processes through Scaffold Exploration

The exploration of the this compound scaffold and its derivatives contributes significantly to the understanding of fundamental chemical and biological processes. By systematically modifying the structure of the scaffold and evaluating the effects of these modifications on its properties and activities, researchers can gain insights into structure-activity relationships (SAR).

In medicinal chemistry, SAR studies on phenylurea derivatives have provided valuable information for the rational design of more potent and selective drugs. For instance, the substitution pattern on the phenyl rings can significantly influence the biological activity of the compound. acs.org Extensive NMR studies and ultraviolet spectra analysis, along with X-ray crystallography, have been used to understand the conformational preferences of substituted diphenylureas and the stacking of their aromatic rings, which are crucial for their biological function. nih.gov

The study of phenylurea herbicides and their degradation pathways in the environment provides insights into fundamental chemical processes such as photolysis, photooxidation, and photorearrangement. researchgate.net The persistence and mobility of these compounds in soil and water are influenced by their chemical structure, which affects their interaction with soil components and their susceptibility to microbial degradation. nih.govnih.gov

Furthermore, the synthesis of novel phenylurea derivatives and the development of new synthetic methodologies contribute to the advancement of organic chemistry. The ability to create diverse libraries of these compounds allows for the exploration of a wider chemical space and the discovery of molecules with novel properties and applications.

Emerging Research Areas and Unexplored Potential of Substituted Phenylureas in Academic Contexts

The versatility of the substituted phenylurea scaffold suggests that there are numerous emerging research areas and unexplored potentials for these compounds in academic contexts.

Table 1: Emerging Research Areas for Substituted Phenylureas

Research AreaPotential Applications and Research Focus
Organocatalysis The urea moiety can act as a hydrogen bond donor, making phenylurea derivatives potential candidates for organocatalysts in various organic reactions.
Supramolecular Chemistry The ability of the urea group to form strong and directional hydrogen bonds can be exploited for the construction of self-assembling supramolecular structures with interesting properties and functions.
Advanced Materials Incorporation of the phenylurea scaffold into polymers could lead to the development of materials with novel properties, such as enhanced thermal stability or specific recognition capabilities.
Chemical Sensors Phenylurea derivatives could be designed as chemosensors for the detection of specific ions or molecules through changes in their optical or electrochemical properties upon binding.
Photoredox Catalysis The aromatic rings of the phenylurea scaffold could be functionalized with photoredox-active groups, enabling their use as catalysts in light-driven chemical transformations.

In the field of drug discovery, the development of multi-target ligands based on the phenylurea scaffold is a promising area of research for the treatment of complex diseases. acs.org The design of "designed polypharmacology" aims to create single molecules that can modulate multiple targets simultaneously, potentially leading to improved therapeutic efficacy. acs.org

The study of the environmental fate and impact of phenylurea herbicides remains an important area of research. researchgate.netnih.gov Understanding the mechanisms of their biodegradation and developing strategies for their removal from the environment are crucial for environmental protection. nih.gov

Furthermore, the exploration of novel synthetic routes to access structurally diverse phenylurea derivatives will continue to be a focus of research in organic chemistry. The development of more efficient and sustainable synthetic methods is essential for the practical application of these compounds.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Amino-4-methylphenyl)-1-phenylurea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via the reaction of 3-amino-4-methylphenyl isocyanate with aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base such as triethylamine is often added to neutralize HCl byproducts. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of isocyanate to amine), solvent polarity, and reaction time (typically 12–24 hours) to maximize yield. Purity can be verified via HPLC or TLC .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of aromatic protons (6.5–7.5 ppm) and urea carbonyl signals (~155–160 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C14H15N3OC_{14}H_{15}N_3O.
  • X-ray Crystallography : For crystalline samples, SHELXL (part of the SHELX suite) can refine crystal structures, with data collected using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid exposure to moisture and strong oxidizers (e.g., peroxides), which may trigger decomposition .
  • Stability Tests : Conduct accelerated stability studies under varying temperatures (25°C, 40°C) and humidity levels (40%, 75% RH) over 4–12 weeks, monitoring via HPLC for degradation products .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, such as antimicrobial or anticancer properties?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO ≤1% v/v) .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48–72 hours. Validate results with flow cytometry to assess apoptosis (Annexin V/PI staining) .

Q. How should contradictory data in pharmacological studies (e.g., varying IC50 values) be analyzed and resolved?

  • Methodological Answer :
  • Source Identification : Compare experimental variables such as cell passage number, serum concentration in media, and assay incubation times.
  • Statistical Validation : Use ANOVA or Student’s t-test to assess significance. Replicate studies in independent labs with standardized protocols.
  • Mechanistic Follow-Up : Employ proteomics or transcriptomics to identify off-target effects or pathway crosstalk .

Q. What methodologies are recommended for toxicological profiling of this compound in preclinical research?

  • Methodological Answer :
  • In Vitro Toxicity : Conduct Ames tests (bacterial reverse mutation assay) and hepatotoxicity assays using HepG2 cells, measuring ALT/AST release.
  • In Vivo Acute Toxicity : Administer escalating doses (10–1000 mg/kg) to rodent models (OECD 423), monitoring for 14 days for mortality, organ weight changes, and histopathology. Reference SDS precautions (e.g., avoid inhalation, wear PPE) .

Q. How can computational modeling be applied to predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) over 50–100 ns trajectories.
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors .

Q. What strategies address the lack of ecological impact data for this compound?

  • Methodological Answer :
  • Biodegradation Assays : Follow OECD 301 guidelines (e.g., closed bottle test) to assess mineralization in aqueous systems over 28 days.
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour EC50) and algal growth inhibition assays (Pseudokirchneriella subcapitata, OECD 201) .

Contradictions and Gaps in Current Knowledge

  • Missing Data :
    • No peer-reviewed studies directly address the compound’s photostability, metabolite profile, or chronic toxicity.
    • Structural analogs (e.g., 1-(3-Chloro-4-methylphenyl)-2-thiourea) suggest potential thiourea-like reactivity, but experimental validation is needed .
  • Recommendations :
    • Prioritize high-throughput screening to identify structure-activity relationships (SAR) against understudied targets (e.g., epigenetic enzymes).
    • Collaborate with crystallography labs to resolve 3D structures for mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.